molecular formula C12H15N3O B2571144 N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide CAS No. 313508-78-0

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide

Cat. No.: B2571144
CAS No.: 313508-78-0
M. Wt: 217.272
InChI Key: CZDZBPPGPIZFFJ-UHFFFAOYSA-N
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Description

“N-[3-(1H-benzimidazol-2-yl)propyl]acetamide” is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “N-[3-(1H-benzimidazol-2-yl)propyl]acetamide” were not found, similar molecules are often synthesized by direct coupling of amines with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The InChI code for “N-[3-(1H-benzimidazol-2-yl)propyl]acetamide” is 1S/C12H15N3O/c1-9(16)13-8-4-7-12-14-10-5-2-3-6-11(10)15-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15) .


Physical and Chemical Properties Analysis

“N-[3-(1H-benzimidazol-2-yl)propyl]acetamide” is a solid at room temperature . It has a predicted boiling point of 542.0±33.0 °C and a predicted density of 1.184±0.06 g/cm3 .

Scientific Research Applications

Antibacterial Activity

N-substituted benzimidazoles have shown promising results as methicillin-resistant Staphylococcus aureus (MRSA) inhibitors. A study by Chaudhari et al. (2020) demonstrated that derivatives of benzimidazole, such as 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, exhibited significant antibacterial activity against MRSA, being 6 times more potent than the standard drug Sultamicillin (Chaudhari et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their potential as corrosion inhibitors. Rouifi et al. (2020) investigated the inhibition properties of three benzimidazole derivatives for carbon steel in acidic solutions, showing up to 95% inhibition efficacy (Rouifi et al., 2020).

Anthelmintic Agents

Benzimidazole derivatives have been evaluated for their anthelmintic activity. Sawant and Kawade (2011) synthesized and tested various derivatives for anthelmintic activity using earthworms, finding several compounds that were effective in paralyzing or causing the death of worms, sometimes more effectively than the standard drug albendazole (Sawant & Kawade, 2011).

Antioxidants in Oil

Benzimidazole derivatives have been prepared and studied as antioxidants for base stock oil. Basta et al. (2017) found that these compounds could improve the oxidation stability of the oil, thus potentially extending its usability (Basta et al., 2017).

Antitumor Activity

These compounds have also been explored for their antitumor properties. Yurttaş et al. (2015) synthesized benzimidazole derivatives and evaluated their antitumor activity against various human tumor cell lines, finding some compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory Activity

Research by Bhor and Sable (2022) involved synthesizing benzimidazole derivatives and testing their anti-inflammatory activity. They found several compounds to be potent in reducing inflammation, comparing favorably with common medicines like Indomethacin (Bhor & Sable, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzimidazole moiety in the compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs . The compound also interacts with proteins involved in cell signaling pathways, such as kinases, which play a crucial role in regulating cellular processes . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . It also affects gene expression by modulating the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA . Additionally, the compound influences cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the benzimidazole moiety in the compound binds to the active site of enzymes, inhibiting their activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of products, thereby affecting cellular processes. The compound also activates certain enzymes by binding to allosteric sites, which are sites other than the active site, leading to conformational changes that enhance enzyme activity . Furthermore, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure can also lead to the development of resistance in some cell lines, which is a common challenge in cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and significant therapeutic benefits, such as inhibition of tumor growth and reduction of inflammation . At high doses, the compound can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, where the compound exhibits therapeutic effects up to a certain dose, beyond which toxic effects become predominant .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites within the cell, thereby influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, which facilitate its transport to specific cellular compartments . The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and accumulate in specific tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . In the mitochondria, the compound can interact with mitochondrial enzymes and proteins, influencing mitochondrial function and cellular energy metabolism .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(16)13-8-4-7-12-14-10-5-2-3-6-11(10)15-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDZBPPGPIZFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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